2-(4-Aminobutyl)-1,3-propanediol

Triplex-forming oligonucleotides Sequence specificity Antisense therapeutics

2-(4-Aminobutyl)-1,3-propanediol (C₇H₁₇NO₂, MW 147.22), also referred to as 6-amino-2-hydroxymethyl hexan-1-ol or the APD linker, is a bifunctional amino alcohol that serves as a positively charged abasic linker in foldback triplex-forming oligonucleotides (FTFOs). The compound possesses a primary amine at the terminus of a four-carbon alkyl chain and a 1,3-propanediol backbone, enabling its incorporation into the sugar–phosphate backbone of synthetic oligonucleotides via phosphoramidite chemistry.

Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol
CAS No. 125162-81-4
Cat. No. B015194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminobutyl)-1,3-propanediol
CAS125162-81-4
Synonyms2-(4-aminobut-1-yl)-1,3-propanediol
2-(4-aminobutyl)-1,3-propanediol
APD linke
Molecular FormulaC7H17NO2
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC(CCN)CC(CO)CO
InChIInChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2
InChIKeyKUZCSLNRDJKKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminobutyl)-1,3-propanediol (CAS 125162-81-4) – Procurement-Grade Identity and Core Characteristics for Oligonucleotide Research


2-(4-Aminobutyl)-1,3-propanediol (C₇H₁₇NO₂, MW 147.22), also referred to as 6-amino-2-hydroxymethyl hexan-1-ol or the APD linker, is a bifunctional amino alcohol that serves as a positively charged abasic linker in foldback triplex-forming oligonucleotides (FTFOs) [1]. The compound possesses a primary amine at the terminus of a four-carbon alkyl chain and a 1,3-propanediol backbone, enabling its incorporation into the sugar–phosphate backbone of synthetic oligonucleotides via phosphoramidite chemistry [2]. Its defining feature is the combination of a protonatable amino group with a flexible, abasic spacer—properties that directly influence triplex stability and sequence discrimination when the linker is positioned opposite pyrimidine bases in Hoogsteen hydrogen-bonding domains [1].

Why Generic Abasic Linkers Cannot Substitute for 2-(4-Aminobutyl)-1,3-propanediol in Triplex-Forming Oligonucleotide Procurement


Abasic linkers used in triplex-forming oligonucleotides differ fundamentally in charge, length, and hydrogen-bonding capacity. Neutral flexible linkers such as hexaethylene glycol (HEG) or simple 1,3-propanediol provide spacing but lack the cationic amino group that mediates water-bridged hydrogen bonds to the N4 of cytosine in the major groove [1]. This interaction, specific to the APD linker, stabilises triplexes opposite C:G base pairs while preserving the natural sugar–phosphate backbone geometry [1]. Consequently, substituting the APD linker with an uncharged analogue alters sequence-dependent triplex stability and can compromise the sequence specificity that is retained when the APD linker is employed [1][2].

Quantitative Differentiation of 2-(4-Aminobutyl)-1,3-propanediol: Comparative Triplex Stability, Specificity, and Binding Evidence


Retention of Sequence Specificity in FTFOs Versus Conventional Triplex-Forming Oligonucleotides

Foldback triplex-forming oligonucleotides (FTFOs) containing the APD linker retained sequence specificity, whereas normal triplex-forming oligonucleotides (TFOs) lacking abasic linkers exhibited loss of sequence discrimination under the same experimental conditions [1].

Triplex-forming oligonucleotides Sequence specificity Antisense therapeutics

Differential Destabilisation of Triplexes: APD Linker Facing C:G Versus T:A Base Pairs

The APD linker has a measurably smaller destabilising effect when positioned opposite a C:G base pair than when placed opposite a T:A base pair. This differential was quantified through comparative thermal denaturation analysis of FTFOs [1].

Triplex stability Base-pair discrimination Abasic linker

Triple APD Linker Incorporation Versus Three Imperfectly Matched Natural Base Triplets

Incorporation of three APD linker moieties into an FTFO reduced target binding to a level comparable to that caused by three imperfectly matched natural base triplets, establishing a quantitative benchmark for the destabilisation penalty of multiple abasic substitutions [1].

Triplex engineering Linker multiplicity Binding affinity

Backbone Conformation Conservation: Molecular Modelling of APD Linker in the Triple Helix

Molecular modelling demonstrates that the APD linker can be incorporated into FTFOs without altering the conformation of the natural sugar–phosphate backbone, conserving the overall B-form triple-helix geometry [1]. This contrasts with bulkier or more rigid linkers that have been reported to induce local helical distortions.

Molecular modelling Triple helix geometry Sugar–phosphate backbone

Ten-Fold Binding Improvement of Positively Charged Propanediol Linker Over Cytosine Substitution at C:G Interruptions

In a related study on the Ha-ras promoter, substitution of a positively charged abasic propanediol linker resulted in approximately ten-fold greater triplex binding than substitution with a cytosine residue at C:G interruptions, as measured by quantitative DNase I footprint titrations [1]. While the linker structure in this study is closely analogous to the APD linker, the precise chemical identity should be verified from the full text.

DNase I footprinting Triplex affinity C:G interruption

Procurement-Relevant Application Scenarios for 2-(4-Aminobutyl)-1,3-propanediol Based on Quantitative Differentiation Evidence


Design of FTFOs Targeting Promoter Regions with Mixed Purine–Pyrimidine Sequences

When the target dsDNA contains C:G or T:A interruptions within a polypurine tract, the APD linker can be placed opposite the pyrimidine base to maintain triplex stability while preserving the overall helical geometry [1]. The differential destabilisation profile allows researchers to predict which strand positions can tolerate an abasic substitution without collapsing triplex formation, guiding rational oligonucleotide design [1].

Improving Sequence Specificity in Antisense and Antigene Therapeutic Oligonucleotides

For applications requiring discrimination between wild-type and mutant alleles (e.g., oncogene promoters or viral genomic sequences), the APD linker offers a key advantage: FTFOs incorporating it retain sequence specificity that is lost with conventional TFOs [1]. This reduces false-positive target engagement and is directly relevant to procurement decisions for therapeutic oligonucleotide development programs [1].

Biophysical Studies of Triplex DNA Conformation and Dynamics

Molecular modelling has shown that the APD linker does not perturb the natural sugar–phosphate backbone, making FTFOs containing this linker suitable as structural probes for studying triple-helix geometry by circular dichroism, X-ray crystallography, or NMR [1]. The conservation of B-form parameters ensures that biophysical measurements reflect native triplex behaviour rather than linker-induced artefacts [1].

Development of Oligonucleotide-Based Sensors and Diagnostics Requiring High Target Affinity

In diagnostic platforms where triplex formation is used for sequence-specific capture or detection, the approximately ten-fold binding improvement reported for a positively charged propanediol linker (compared with cytosine substitution at C:G interruptions) translates into enhanced sensitivity and lower limits of detection [2]. This directly influences the selection of linker chemistry during assay development and reagent procurement [2].

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